molecular formula C17H16BrNO2 B15346430 5-Benzofuranol, 4-bromo-6-(dimethylaminomethyl)-2-phenyl- CAS No. 69405-69-2

5-Benzofuranol, 4-bromo-6-(dimethylaminomethyl)-2-phenyl-

Cat. No.: B15346430
CAS No.: 69405-69-2
M. Wt: 346.2 g/mol
InChI Key: MZCIXRJQZBVKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzofuranol, 4-bromo-6-(dimethylaminomethyl)-2-phenyl- is a brominated benzofuran derivative with a dimethylaminomethyl group at the 6-position and a phenyl group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by brominating benzofuran derivatives under controlled conditions.

  • Phenylation: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions, such as nucleophilic and electrophilic substitutions, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents like bromine (Br₂) for bromination and dimethylamine (CH₃)₂NH for dimethylamination are employed.

Major Products Formed:

  • Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: Reduced forms of the compound.

  • Substitution: Brominated, dimethylaminated, and phenylated derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • 1-Benzofuran-5-ol

  • 2-Phenyl-1-benzofuran-5-ol

  • 4-Bromo-2-phenyl-1-benzofuran-5-ol

Uniqueness: 5-Benzofuranol, 4-bromo-6-(dimethylaminomethyl)-2-phenyl- is unique due to the presence of both bromine and dimethylaminomethyl groups, which can influence its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

69405-69-2

Molecular Formula

C17H16BrNO2

Molecular Weight

346.2 g/mol

IUPAC Name

4-bromo-6-[(dimethylamino)methyl]-2-phenyl-1-benzofuran-5-ol

InChI

InChI=1S/C17H16BrNO2/c1-19(2)10-12-8-15-13(16(18)17(12)20)9-14(21-15)11-6-4-3-5-7-11/h3-9,20H,10H2,1-2H3

InChI Key

MZCIXRJQZBVKCJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(C=C(O2)C3=CC=CC=C3)C(=C1O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.